molecular formula C12H13NS B15204348 2-(Ethylthio)-4-methylquinoline

2-(Ethylthio)-4-methylquinoline

Cat. No.: B15204348
M. Wt: 203.31 g/mol
InChI Key: VYUDTDVXSBRZDX-UHFFFAOYSA-N
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Description

2-(Ethylthio)-4-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an ethylthio group at the 2-position and a methyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-4-methylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylquinoline and ethanethiol.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where ethanethiol reacts with 2-chloro-4-methylquinoline in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and acetic anhydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinoline, halogenated quinoline, and sulfonated quinoline derivatives.

Scientific Research Applications

2-(Ethylthio)-4-methylquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.

    Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, antimalarial, and antiviral activities.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylthio)-4-methylaminoquinazoline: Shares a similar structure but with an amino group at the 4-position.

    2-(Methylthio)-4-methylquinoline: Similar structure with a methylthio group instead of an ethylthio group.

    4-Methylquinoline: Lacks the ethylthio group, making it less reactive in certain chemical reactions.

Uniqueness

2-(Ethylthio)-4-methylquinoline is unique due to the presence of both the ethylthio and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-ethylsulfanyl-4-methylquinoline

InChI

InChI=1S/C12H13NS/c1-3-14-12-8-9(2)10-6-4-5-7-11(10)13-12/h4-8H,3H2,1-2H3

InChI Key

VYUDTDVXSBRZDX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=C1)C

Origin of Product

United States

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